molecular formula C7H10N4O2 B14180689 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- CAS No. 3691-03-0

1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-

Cat. No.: B14180689
CAS No.: 3691-03-0
M. Wt: 182.18 g/mol
InChI Key: FDMDLNWXKUUKOU-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- is a heterocyclic compound that features an imidazole ring substituted with two carboxamide groups at the 4 and 5 positions, and two methyl groups attached to the nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and amine derivatives .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two carboxamide groups and two methyl groups enhances its stability and reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

4-N,5-N-dimethyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-8-6(12)4-5(7(13)9-2)11-3-10-4/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDLNWXKUUKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190386
Record name 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3691-03-0
Record name N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3691-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC529289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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